O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Description
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (CAS: 1028432-04-3) is a silicon-protected hydroxylamine derivative with the molecular formula C₁₃H₂₃NO₃SSi and a molecular weight of 301.48 g/mol . This compound features a tert-butyldimethylsilyl (TBDMS) group at the oxygen atom and a tosyl (p-toluenesulfonyl) group at the nitrogen atom. The TBDMS group enhances steric protection and stability under basic or nucleophilic conditions, while the tosyl group acts as an electron-withdrawing substituent, facilitating reactions at the nitrogen center.
The compound is widely utilized in organic synthesis, particularly for the preparation of oximes via Mitsunobu reactions. For example, it enables the conversion of 5′-hydroxyl groups in nucleosides to N-tosyl-O-silyl-hydroxylamine derivatives with high efficiency (80% yield) . Its stability and compatibility with diverse substrates make it a preferred reagent for introducing hydroxylamine functionalities in complex molecules.
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSCRBSSWZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647865 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028432-04-3 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1028432-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine typically involves the reaction of hydroxylamine derivatives with tert-butyldimethylsilyl chloride and tosyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation and tosylation processes. The reaction conditions often include anhydrous solvents like dimethylformamide or acetonitrile and are conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Reagents such as tetra-n-butylammonium fluoride or acidic conditions (e.g., acetic acid) are used to remove the silyl protecting group.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the tosyl group has been replaced by the nucleophile.
Deprotection Reactions: The major product is the free hydroxylamine, which can further participate in various chemical transformations.
Scientific Research Applications
Synthesis of Oximes
O-TBS-N-tosylhydroxylamine serves as an effective reagent for synthesizing oximes from aldehydes and ketones. The process typically involves a Mitsunobu reaction, where the compound reacts with carbonyl compounds to yield oximes efficiently. The following table summarizes various substrates and yields obtained using this method:
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Aldehydes | Mitsunobu reaction with O-TBS | 85-99 |
| Ketones | Similar conditions as aldehydes | 80-95 |
| Aromatic Aldehydes | Toluene/THF, 0 °C | 90-99 |
The versatility of O-TBS-N-tosylhydroxylamine allows for minimal isomerization during the reaction, making it suitable for sensitive substrates .
Conversion of Aldoximes to Nitriles
Another significant application of O-TBS-N-tosylhydroxylamine is its role in converting aldoximes to nitriles. This transformation is crucial in synthetic organic chemistry for generating nitrile compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
A study demonstrated that using O-TBS-N-tosylhydroxylamine in conjunction with bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) allows for the efficient dehydration of aldoximes to nitriles under mild conditions. The following results were observed:
| Aldoxime Structure | Nitrile Product | Yield (%) |
|---|---|---|
| 3-Phenyl-1-propanal | Corresponding nitrile | 90 |
| Indole-derived aldoxime | Nitrile from indole | 95 |
These reactions typically proceed smoothly in dichloromethane at room temperature, showcasing the reagent's compatibility with various functional groups .
Case Study 1: Synthesis of Ribofuranonitrile
A notable application involved the synthesis of ribofuranonitrile from an aldoxime derivative using O-TBS-N-tosylhydroxylamine. The process involved several steps:
- Formation of the aldoxime via a Mitsunobu reaction.
- Dehydration to form the nitrile using O-TBS-N-tosylhydroxylamine and DBU.
- Final product purification yielded ribofuranonitrile with an impressive yield of 93% .
Case Study 2: Functional Group Compatibility
In another study, researchers explored the functional group compatibility of O-TBS-N-tosylhydroxylamine in reactions involving complex substrates containing nitro groups and organometallic entities. The results indicated that the reagent tolerated these functionalities well, providing high yields without significant side reactions or degradation of sensitive groups .
Mechanism of Action
The mechanism of action of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine primarily involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxylamine from unwanted reactions. The tosyl group, being a good leaving group, facilitates nucleophilic substitution reactions. The compound’s reactivity is governed by the stability of the silyl ether and the ease of tosyl group displacement.
Comparison with Similar Compounds
N-Pivaloylhydroxylamine
- Structure: Features a pivaloyl (2,2-dimethylpropanoyl) group instead of the TBDMS and tosyl groups.
- Reactivity : Forms hydrogen-bonded ribbons via N–H···O and O–H···O interactions, similar to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine. However, the absence of silicon protection reduces its stability under acidic or hydrolytic conditions .
- Applications : Primarily used in crystallography studies due to its predictable supramolecular assembly.
N-Boc-Hydroxylamine (tert-Butyl N-Hydroxycarbamate)
- Structure : Contains a tert-butoxycarbonyl (Boc) group on nitrogen.
- Reactivity : The Boc group offers orthogonal deprotection under acidic conditions (e.g., trifluoroacetic acid), unlike the TBDMS group, which is cleaved via fluoride ions. This makes N-Boc-hydroxylamine more suitable for stepwise deprotection strategies .
- Applications: Used in peptide synthesis and protection of amino groups in multistep reactions.
O-TBDMS-Protected Nucleosides
- Structure : Examples include 3′-O-TBDMS-thymidine and 2′-O-TBDMS-S-geranyl-2-thiouridine, which share the TBDMS protecting group but lack the tosyl-hydroxylamine moiety .
- Reactivity: The TBDMS group in these compounds provides stability during oligonucleotide synthesis, particularly against phosphitylation and oxidation steps.
Comparative Data Table
Key Research Findings
Synthetic Efficiency: this compound outperforms N-Boc-hydroxylamine in Mitsunobu reactions due to its superior leaving-group ability, attributed to the tosyl group’s electron-withdrawing nature .
Stability : The TBDMS group provides enhanced stability compared to N-pivaloylhydroxylamine, which degrades under prolonged storage or aqueous conditions .
Biological Activity
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TBS-N-tosylhydroxylamine) is a compound that has garnered attention for its utility in organic synthesis, particularly in the formation of oximes and nitriles. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
TBS-N-tosylhydroxylamine is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 147.29 g/mol
- Appearance: Solid
- Melting Point: 62-65 °C
- Boiling Point: 87-90 °C at reduced pressure
Synthesis and Mechanistic Insights
The compound can be synthesized efficiently through a Mitsunobu reaction, which involves the reaction of hydroxylamines with various electrophiles. The use of tert-butyldimethylsilyl (TBS) protection allows for selective reactions without interfering with other functional groups present in the substrate.
Synthesis Steps:
- Formation of Hydroxylamine: Hydroxylamine is reacted with p-toluenesulfonyl chloride to form N-tosylhydroxylamine.
- TBS Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride.
- Dehydration Reaction: The resulting TBS-N-tosylhydroxylamine can be utilized in dehydration reactions to produce oximes or nitriles.
Antimicrobial Activity
Research indicates that hydroxylamine derivatives exhibit antimicrobial properties. For instance, studies on related compounds like 2-hydroxybenzanilides suggest potential as new antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Antiviral Properties
TBS-N-tosylhydroxylamine has been used in the synthesis of compounds that demonstrate antiviral activity. For example, it has been incorporated into the synthesis of adeninyl ribofuranonitrile, which has shown promising results against viral infections .
Case Studies and Research Findings
- Antiviral Synthesis:
- Antimicrobial Screening:
Comparative Biological Activity Table
Q & A
Q. Key challenges :
- Isomer formation : Condensation reactions (e.g., with ketones) yield (E)/(Z)-oxime mixtures, requiring chromatographic separation (silica gel, hexane/EtOAc) .
- Silyl group stability : Premature deprotection occurs under acidic/basic conditions. Use neutral buffers during purification.
- Byproducts : Unreacted Ts-protected intermediates are removed via recrystallization in ethanol/water .
How does this reagent enable site-selective modifications in RNA synthesis?
Level: Advanced
In RNA phosphoramidite chemistry, the 2′-O-(tert-butyldimethylsilyl) group protects ribose hydroxyls during solid-phase synthesis. The reagent ensures high coupling efficiency (>98%) with 5-benzylmercapto-1H-tetrazole activation , critical for long oligonucleotide chains. Deprotection with triethylamine trihydrofluoride (TEA·3HF) preserves RNA integrity better than TBAF .
How do contradictory data on silyl-protected intermediate stability impact experimental design?
Level: Advanced
Discrepancies in silyl group stability under varying conditions (e.g., TBAF vs. TEA·3HF) require validation via:
- TLC monitoring : Track deprotection kinetics using iodine or UV visualization.
- Mass spectrometry : Confirm intact silyl groups post-reaction (e.g., HRMS for m/z matching).
- Comparative studies : Test stability in parallel reactions with model substrates to identify optimal conditions .
What methodologies are employed to assess the reagent’s efficiency in antibacterial agent synthesis?
Level: Advanced
In phenazine derivative synthesis, coupling with EDCI/HOBt activates carboxyl groups for reaction with hydroxylamines. Post-reaction, trifluoroacetic acid (TFA) removes silyl protection. Efficiency is quantified via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
